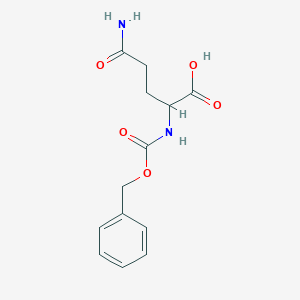

Z-Gln-OH

描述

The exact mass of the compound Carbobenzoxyglutamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMLDJNLXLMGLX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883880 | |

| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-64-8 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamine, N2-((phenylmethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(phenylmethoxy)carbonyl]-L-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-α-Benzyloxycarbonyl-L-glutamine (Z-Gln-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-L-glutamine, commonly abbreviated as Z-Gln-OH, is a pivotal molecule in the field of peptide chemistry and drug development. As a derivative of the naturally occurring amino acid L-glutamine, it features a benzyloxycarbonyl (Z) protecting group on its α-amino functionality. This strategic modification prevents unwanted side reactions during peptide synthesis, allowing for the controlled and sequential assembly of amino acid residues into complex peptide chains. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and an exploration of its role in synthetic methodologies.

Core Physical and Chemical Properties

This compound is a white crystalline powder that is fundamental to both solution-phase and solid-phase peptide synthesis.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [2] |

| Molecular Weight | 280.28 g/mol | |

| Melting Point | 134-138 °C | |

| Optical Activity [α]²³/D | -7.3° (c=2 in ethanol) | |

| CAS Number | 2650-64-8 |

Stability: The benzyloxycarbonyl (Z) protecting group is notably stable under a variety of reaction conditions, yet it can be selectively removed.[4] The stability of the glutamine residue itself is a consideration, as it can be prone to cyclization to pyroglutamate (B8496135) under certain pH and temperature conditions.[5] Specifically, glutamine is known to be labile below pH 2 and above pH 13, with degradation accelerated by increased temperature.[5]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectroscopic signatures based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A proton NMR spectrum of this compound in a solvent like DMSO-d₆ would be expected to show distinct signals for the protons of the glutamine side chain, the α-proton, the benzyloxycarbonyl group, and the amide and carboxylic acid protons. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.3-7.4 ppm). The α-proton of the amino acid would likely be a multiplet around δ 4.0-4.3 ppm. The methylene (B1212753) protons of the benzyl group would present as a singlet or a multiplet around δ 5.0 ppm. The side-chain protons of glutamine would appear as multiplets in the upfield region.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. Key expected chemical shifts in DMSO-d₆ include signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons of the benzyl group, the α-carbon, and the carbons of the glutamine side chain. The carbonyl carbons are expected in the range of δ 170-175 ppm. The aromatic carbons would resonate between δ 127-137 ppm. The α-carbon would likely appear around δ 55 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.

-

N-H stretch: A band around 3300-3500 cm⁻¹ for the amide and urethane (B1682113) N-H groups.

-

C=O stretch: Strong absorptions around 1700-1740 cm⁻¹ for the carboxylic acid and urethane carbonyl groups, and around 1640-1680 cm⁻¹ for the amide carbonyl.

-

C-N stretch: Bands in the fingerprint region.

-

Aromatic C-H and C=C stretches: Signals characteristic of the benzene (B151609) ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecule [M+H]⁺ at m/z 281.11. Fragmentation patterns in tandem mass spectrometry (MS/MS) would likely involve the loss of the benzyloxycarbonyl group and fragmentation of the glutamine side chain, providing further structural elucidation.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-glutamine with benzyl chloroformate (also known as carbobenzoxy chloride or Z-Cl) under alkaline conditions. This procedure is analogous to the synthesis of N-benzyloxycarbonyl-L-glutamic acid.[1][7]

Workflow for this compound Synthesis

References

- 1. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

Z-Gln-OH as an Amino Acid Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH) is a pivotal amino acid derivative primarily utilized in the field of synthetic chemistry, most notably in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting moiety for the α-amino group of glutamine, preventing undesirable side reactions during peptide chain elongation. This technical guide provides an in-depth overview of the core functionalities of this compound, encompassing its physicochemical properties, its principal role in peptide synthesis, and a discussion of its potential, though less documented, biological implications. Detailed experimental protocols for its application in synthesis are provided, alongside visualizations of key chemical and metabolic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Glutamine, the most abundant amino acid in the human body, is integral to a vast array of metabolic processes, including protein synthesis, nucleotide biosynthesis, and maintaining redox homeostasis. Its derivative, this compound, is a chemically modified version where the α-amino group is protected by a benzyloxycarbonyl group. This protection is a cornerstone of solution-phase peptide synthesis, a technique fundamental to the creation of therapeutic peptides and other complex biomolecules. The Z-group's stability under various conditions and its selective removal make this compound an invaluable tool for the precise construction of peptide sequences. While its primary application lies in chemical synthesis, the potential for enzymatic cleavage of the Z-group in biological systems opens avenues for its consideration in prodrug strategies and metabolic studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Chemical Formula | C₁₃H₁₆N₂O₅ | [1][2] |

| Molecular Weight | 280.28 g/mol | [2] |

| CAS Number | 2650-64-8 | [1][2] |

| Appearance | White to off-white powder | |

| Melting Point | 134-138 °C | [2] |

| Optical Activity | [α]²³/D −7.3°, c = 2 in ethanol | |

| Purity | ≥99% | |

| SMILES | NC(=O)CC--INVALID-LINK--C(O)=O | |

| InChI Key | JIMLDJNLXLMGLX-JTQLQIEISA-N |

Core Application: Peptide Synthesis

The foremost role of this compound is as a protected building block in peptide synthesis. The benzyloxycarbonyl group prevents the nucleophilic amino group of glutamine from participating in unwanted reactions during the formation of a peptide bond with another amino acid.

The Role of the Benzyloxycarbonyl (Z) Protecting Group

The Z-group offers several advantages in peptide synthesis:

-

Stability: It is stable to a range of reaction conditions, including those used for the removal of other protecting groups.

-

Selective Removal: The Z-group can be selectively cleaved under specific conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C) or by strong acids such as HBr in acetic acid.[3] This orthogonality is crucial for complex, multi-step syntheses.

Experimental Protocol: Dipeptide Synthesis using this compound

This protocol outlines the general steps for the solution-phase synthesis of a dipeptide, Z-Gln-X-OH, where X is another amino acid.

Materials:

-

This compound

-

Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Stirring apparatus and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the coupling agent (e.g., DCC, 1.1 equivalents) to the solution and stir for 30-60 minutes to form the active ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the amino acid methyl ester hydrochloride (1 equivalent) in anhydrous DCM.

-

Add the base (e.g., TEA, 1 equivalent) to neutralize the hydrochloride and free the amino group.

-

Slowly add the solution of the free amino acid ester to the activated this compound solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the protected dipeptide, Z-Gln-X-OMe.

-

-

Deprotection of the C-terminal Ester (Optional):

-

To obtain the free acid dipeptide, the methyl ester can be saponified using a base like LiOH or NaOH in a mixture of THF and water.

-

Visualization of the Peptide Synthesis Workflow

Caption: Workflow for dipeptide synthesis using this compound.

Potential Biological Roles and Considerations

While the primary utility of this compound is in chemical synthesis, its structural similarity to L-glutamine warrants a discussion of its potential interactions within biological systems. It is important to note that there is a scarcity of direct research on the biological effects of this compound.

This compound as a Potential Prodrug

A key consideration is whether the Z-group can be cleaved in a cellular environment to release free L-glutamine. While catalytic hydrogenolysis is the standard laboratory method for Z-group removal, some enzymes, such as penicillin G acylase, have been shown to be capable of cleaving N-benzyloxycarbonyl groups under mild, aqueous conditions.[4][5] If endogenous enzymes with similar activity exist and can act on this compound, it could theoretically serve as a masked form of glutamine, potentially offering a way to modulate intracellular glutamine levels. However, the efficiency and specificity of such enzymatic cleavage in vivo are currently unknown.

Interaction with Glutamine Transporters and Enzymes

The bulky benzyloxycarbonyl group at the N-terminus of this compound likely sterically hinders its recognition and transport by the majority of glutamine transporters, which are specific for the free amino acid.[6][7] Similarly, enzymes that utilize glutamine as a substrate, such as glutamine synthetase and glutaminase, are unlikely to bind this compound effectively due to the modified amino group.[8][9] Therefore, this compound is not expected to act as a direct glutamine mimetic or antagonist in its protected form.

Glutamine Metabolism Overview

To contextualize the potential fate of this compound, should it be deprotected in a biological system, the following diagram illustrates the central role of glutamine in cellular metabolism.

Caption: Overview of glutamine metabolism and the hypothetical entry of this compound upon deprotection.

Conclusion

This compound is a well-characterized and indispensable amino acid derivative whose primary and established role is in the precise chemical synthesis of peptides. Its utility is centered on the robust yet selectively removable benzyloxycarbonyl protecting group, which enables the controlled incorporation of glutamine residues into growing peptide chains. While its direct biological activity is not well-documented, the potential for enzymatic cleavage of the Z-group presents a hypothetical avenue for its use in biological contexts, such as a prodrug for glutamine delivery. However, further research is required to validate these potential applications. For researchers, scientists, and drug development professionals, this compound remains a critical tool in the synthesis of peptide-based therapeutics and research compounds, with its properties and protocols for use being well-established in the field of synthetic chemistry.

References

- 1. scbt.com [scbt.com]

- 2. This compound 99 2650-64-8 [sigmaaldrich.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamine transporters as pharmacological targets: From function to drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamine Synthetase Contributes to the Regulation of Growth, Conidiation, Sclerotia Development, and Resistance to Oxidative Stress in the Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Z-Gln-OH (N-α-Benzyloxycarbonyl-L-glutamine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Gln-OH (N-α-Benzyloxycarbonyl-L-glutamine), a critical reagent in synthetic chemistry. This document outlines its chemical properties, detailed experimental protocols for its synthesis and application, and contextualizes its biochemical relevance.

Core Data Presentation

This compound is a derivative of the amino acid L-glutamine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is instrumental in preventing undesirable reactions during peptide synthesis.[1]

| Property | Value | Reference |

| CAS Number | 2650-64-8 | |

| Molecular Weight | 280.28 g/mol | |

| Molecular Formula | C13H16N2O5 | |

| Appearance | White to off-white powder | [2] |

| Melting Point | 134-138 °C | |

| Optical Activity | [α]23/D −7.3°, c = 2 in ethanol | |

| Primary Application | Solution-phase peptide synthesis |

Experimental Protocols

Synthesis of this compound from L-Glutamine

This protocol describes the protection of the amino group of L-glutamine using benzyl (B1604629) chloroformate.

Materials:

-

L-Glutamine

-

Sodium bicarbonate (NaHCO3)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolve L-glutamine in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate, ensuring the reaction mixture remains basic by the concurrent addition of a sodium bicarbonate solution.

-

Stir the reaction mixture vigorously at a low temperature for several hours.

-

After the reaction is complete, wash the mixture with ethyl acetate to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

-

Dry the final product under vacuum.

Use of this compound in Solution-Phase Peptide Synthesis (Dipeptide Formation)

This protocol outlines a general procedure for coupling this compound with another amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe).

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound and HOBt in anhydrous DCM.

-

In a separate flask, suspend the amino acid ester hydrochloride in DCM and add TEA or DIPEA to neutralize the salt.

-

Add the neutralized amino acid ester solution to the this compound solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected dipeptide.

Deprotection of the Z-Group (Catalytic Hydrogenation)

This protocol details the removal of the benzyloxycarbonyl protecting group to yield the free amine.

Materials:

-

Z-protected peptide (e.g., Z-Gln-Gly-OMe)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2)

Procedure:

-

Dissolve the Z-protected peptide in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter pad with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Signaling Pathways and Biological Context

Currently, there is no direct evidence to suggest that this compound itself is involved in or modulates specific cellular signaling pathways. Its primary role is as a synthetic intermediate in the laboratory. The benzyloxycarbonyl group is a synthetic construct designed to be inert under certain chemical conditions and removable under others, and it is not typically found in biological systems.

However, the core molecule, L-glutamine, is a crucial amino acid involved in a multitude of metabolic and signaling pathways. To provide a relevant biological context, the following diagram illustrates the central role of glutamine in cellular metabolism.

Caption: Overview of Glutamine Metabolism.

Conclusion

This compound is an indispensable tool in the field of peptide chemistry, enabling the precise and controlled synthesis of peptides for research and drug development. While it does not possess known direct biological signaling activity, the L-glutamine it is derived from is central to cellular metabolism and physiology. The experimental protocols provided herein offer a foundation for the synthesis and application of this important compound.

References

N-Cbz-L-glutamine in Biochemical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-L-glutamine (N-Cbz-L-glutamine or Z-Gln-OH) is a pivotal molecule in the landscape of biochemistry and pharmaceutical development. Its strategic N-terminal protection with a benzyloxycarbonyl (Cbz or Z) group renders it an invaluable tool for the controlled and precise synthesis of peptides, as well as a versatile precursor for the development of enzyme inhibitors and metabolic probes. This technical guide provides an in-depth exploration of the core applications of N-Cbz-L-glutamine, complete with experimental protocols, quantitative data, and visual representations of key biochemical pathways and workflows.

Peptide Synthesis: A Cornerstone Application

The primary and most extensively documented application of N-Cbz-L-glutamine is as a building block in solution-phase peptide synthesis. The Cbz group effectively protects the α-amino group of glutamine, preventing unwanted side reactions during the formation of peptide bonds. This protection is stable under various coupling conditions and can be readily removed by catalytic hydrogenation, a mild deprotection method that preserves the integrity of the peptide chain.

Quantitative Data on Dipeptide Synthesis

The following table summarizes representative yields for the synthesis of dipeptides utilizing N-Cbz-protected amino acids, including glutamine derivatives. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is common in these procedures.

| N-Protected Amino Acid | Coupled Amino Acid/Derivative | Coupling Agent | Solvent | Yield (%) | Reference |

| N-Cbz-L-Alanine | L-Glutamine | DCC/N-Hydroxysuccinimide | Dioxane | ~90% (of protected dipeptide) | [1] |

| N-Cbz-Glycine | L-Glutamine | DCC/N-Hydroxysuccinimide | Dioxane | High | [1] |

| N-Cbz-L-Alanine | L-Glutamine-γ-methyl ester | DCC | Not specified | Not specified | |

| Z-Ala-OMe | L-Glutamine | Papain (enzymatic) | Not specified | 35.5% | [2] |

Experimental Protocols for Dipeptide Synthesis

Protocol 1: Synthesis of N-Cbz-L-Alanyl-L-Glutamine using DCC/N-Hydroxysuccinimide

This protocol is adapted from established methods for peptide synthesis.[1]

Materials:

-

N-Cbz-L-Alanine (Z-L-Ala)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

L-Glutamine (L-Gln)

-

Dioxane

-

10% aqueous sodium bicarbonate solution

-

Isopropyl alcohol

-

Palladium on carbon (Pd/C) catalyst

-

Methanol/water mixture

Procedure:

-

Activation of N-Cbz-L-Alanine:

-

Dissolve N-Cbz-L-Alanine and N-Hydroxysuccinimide in dioxane.

-

Add a solution of DCC in dioxane dropwise while maintaining the temperature at 20-25°C.

-

Allow the reaction to proceed for several hours. The formation of a precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter off the DCU precipitate. The filtrate contains the activated N-Cbz-L-Alanine-NHS ester.

-

-

Coupling with L-Glutamine:

-

Dissolve L-Glutamine in a 10% aqueous sodium bicarbonate solution.

-

Cool the L-Glutamine solution to 10-15°C.

-

Add the filtrate containing the activated N-Cbz-L-Alanine-NHS ester to the L-Glutamine solution while maintaining the pH.

-

Stir the reaction mixture for several hours at room temperature.

-

-

Isolation of the Protected Dipeptide:

-

Acidify the reaction mixture to precipitate the N-Cbz-L-Alanyl-L-Glutamine.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the product from a suitable solvent like isopropyl alcohol.

-

-

Deprotection to Yield L-Alanyl-L-Glutamine:

-

Dissolve the protected dipeptide in a methanol/water mixture.

-

Add a catalytic amount of Pd/C.

-

Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter off the catalyst and evaporate the solvent to obtain the final dipeptide, L-Alanyl-L-Glutamine.

-

Caption: Workflow for the synthesis of L-Alanyl-L-Glutamine using N-Cbz-L-Alanine.

Role in the Development of Enzyme Inhibitors and Glutamine Antagonists

N-Cbz-L-glutamine can serve as a starting material for the synthesis of various glutamine analogs designed to inhibit key enzymes in glutamine metabolism, such as glutaminase (B10826351) and glutamine synthetase.[4][5]

Glutamine Metabolism and Points of Inhibition

The following diagram illustrates the central role of glutamine in cellular metabolism and highlights the enzymes that are common targets for inhibition.

Caption: Key enzymes in glutamine metabolism as targets for inhibition.

Application in Metabolic Pathway Analysis

N-Cbz-L-glutamine serves as a precursor in the synthesis of isotopically labeled L-glutamine, which is a critical tracer for metabolic flux analysis.[6][7] Stable isotope tracing using compounds like [¹³C₅]-L-glutamine or [¹⁵N₂]-L-glutamine allows researchers to track the fate of glutamine's carbon and nitrogen atoms through various metabolic pathways, providing a dynamic view of cellular metabolism.[8][9][10]

Experimental Workflow for Metabolic Tracing with Labeled Glutamine

The general workflow for a stable isotope tracing experiment using labeled L-glutamine is outlined below. N-Cbz-L-glutamine can be used in the chemical synthesis of the labeled L-glutamine tracer.

Protocol 2: General Protocol for ¹³C-Glutamine Tracing in Cell Culture

This protocol is a generalized procedure based on established methodologies for metabolic flux analysis.[10][11]

Materials:

-

Cell line of interest

-

Culture medium deficient in glutamine

-

Isotopically labeled L-glutamine (e.g., [¹³C₅]-L-glutamine)

-

Phosphate-buffered saline (PBS)

-

Cold methanol/water extraction solvent

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a glutamine-free medium containing the isotopically labeled L-glutamine.

-

Incubate the cells for a defined period to allow for the incorporation of the labeled glutamine into various metabolic pathways.

-

-

Metabolite Extraction:

-

Rapidly wash the cells with cold PBS to remove extracellular metabolites.

-

Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell extract.

-

Centrifuge the extract to pellet cell debris.

-

-

Sample Analysis:

-

Analyze the supernatant containing the extracted metabolites by LC-MS to determine the mass isotopologue distribution of key metabolites.

-

-

Data Analysis:

-

Process the LC-MS data to determine the fractional enrichment of the stable isotope in downstream metabolites.

-

Use metabolic flux analysis software to calculate the relative flux through different metabolic pathways.

-

Caption: Workflow for metabolic flux analysis using isotopically labeled L-glutamine.

References

- 1. US5032675A - Process for the production of glutamine derivatives - Google Patents [patents.google.com]

- 2. Kinetically controlled enzymatic synthesis of dipeptide precursor of L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cbz-L-glutamine | 2650-64-8 | FC39401 | Biosynth [biosynth.com]

- 4. N gamma-alkyl derivatives of L-glutamine as inhibitors of glutamine-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of glutamine synthetase and their potential application in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Automated Radiosynthesis of 5-[11C]L-Glutamine, an Important Tracer for Glutamine Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and characterization of L-[5-11C]-glutamine for metabolic imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gln-OH: An In-depth Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-α-benzyloxycarbonyl-L-glutamine, commonly abbreviated as Z-Gln-OH, is a pivotal building block in the field of peptide synthesis. Its utilization in both solid-phase and solution-phase methodologies allows for the precise incorporation of glutamine residues into peptide chains, which is crucial for the development of novel therapeutics and the study of biological processes. This guide provides a comprehensive technical overview of this compound, including its properties, detailed experimental protocols, and considerations for its effective use.

Core Properties of this compound

This compound is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino group of glutamine, preventing unwanted side reactions during peptide bond formation. This protecting group is stable under various coupling conditions and can be selectively removed.

| Property | Value | References |

| CAS Number | 2650-64-8 | [1][2] |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [1][2] |

| Molecular Weight | 280.28 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98% | [1] |

| Melting Point | 134-138 °C | [1][2] |

| Optical Activity | [α]²³/D −7.3° (c = 2 in ethanol) | [1][2] |

| Solubility | Soluble in DMSO, DMF, methanol (B129727); sparingly soluble in water | [1] |

| Storage | 2–8°C in a tightly sealed container, protected from moisture and light | [1] |

Peptide Synthesis Methodologies

The incorporation of this compound into a peptide sequence can be achieved through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, the coupling reactions and deprotection steps are carried out in a homogenous liquid phase. This method is often preferred for the synthesis of short peptides or for large-scale production.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This technique simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.

Experimental Protocols

The following are detailed methodologies for the key steps involving this compound in peptide synthesis.

Protocol 1: Solution-Phase Coupling of this compound using an Active Ester Method

This protocol describes the synthesis of a dipeptide, Z-Gln-Gly-OMe, by activating this compound with N-hydroxysuccinimide (HOSu) and dicyclohexylcarbodiimide (B1669883) (DCC).

Materials:

-

This compound

-

N-Hydroxysuccinimide (HOSu)

-

Dicyclohexylcarbodiimide (DCC)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1.0 eq) and HOSu (1.1 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM or THF dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

-

Preparation of the Amine Component:

-

In a separate flask, suspend H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM or THF.

-

Cool the suspension to 0 °C and add TEA or DIPEA (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 15-20 minutes to generate the free amine.

-

-

Coupling Reaction:

-

Filter the DCU precipitate from the activated Z-Gln-OSu solution.

-

Add the cold, filtered Z-Gln-OSu solution to the freshly prepared H-Gly-OMe solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Filter any further DCU precipitate that may have formed.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in chloroform (B151607) or ethyl acetate in hexanes) to obtain the pure Z-Gln-Gly-OMe.[3]

-

Protocol 2: Solid-Phase Coupling of this compound on Wang Resin

This protocol outlines the manual coupling of this compound onto a resin-bound amino acid using HBTU as the coupling agent.

Materials:

-

Fmoc-protected amino acid-loaded Wang resin

-

20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling:

-

Place the resin in a reaction vessel and swell in DMF for 30 minutes.

-

-

Fmoc-Deprotection:

-

Drain the DMF and add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 20 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 eq) and HBTU (2.9 eq) in anhydrous DMF.

-

Add DIPEA (6 eq) to the solution and pre-activate for 2-5 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

If the reaction is incomplete after 2 hours, continue agitation and re-test. If it remains incomplete, a second coupling may be necessary.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

-

Protocol 3: Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

This method is a mild and efficient way to remove the Z-group from the N-terminus of the peptide.

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C)

-

Ammonium (B1175870) formate (B1220265) or formic acid

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Procedure:

-

Reaction Setup:

-

Dissolve the Z-protected peptide (1.0 eq) in MeOH or EtOH in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

-

Add ammonium formate (4-5 eq) or formic acid as the hydrogen donor.[4]

-

-

Deprotection Reaction:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically 1-4 hours).

-

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with additional MeOH or EtOH.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide.

-

Further purification can be performed by recrystallization or reversed-phase HPLC if necessary.[5]

-

Potential Side Reactions and Mitigation Strategies

The synthesis of glutamine-containing peptides requires careful consideration of potential side reactions.

Pyroglutamate Formation

N-terminal glutamine residues can undergo intramolecular cyclization to form pyroglutamate, especially under acidic or basic conditions.[6] This side reaction results in a truncated peptide that is difficult to separate from the desired product.

Mitigation Strategies:

-

Use of Additives: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress this side reaction.[6]

-

Optimized Coupling: Use efficient coupling reagents and conditions to minimize the time the N-terminal glutamine is exposed in its deprotected form before the next coupling reaction.

-

pH Control: Maintain careful pH control during work-up and purification steps.

Dehydration of the Side-Chain Amide

The use of carbodiimide (B86325) coupling reagents like DCC or DIC can sometimes lead to the dehydration of the glutamine side-chain amide to form a nitrile.[7]

Mitigation Strategy:

-

Use of Additives: The addition of HOBt to the coupling reaction mixture effectively prevents this dehydration.[7]

Visualization of Workflows

Solution-Phase Peptide Synthesis Workflow

Caption: Workflow for solution-phase dipeptide synthesis using this compound.

Solid-Phase Peptide Synthesis Cycle

Caption: A typical cycle for solid-phase peptide synthesis (SPPS).

Role of Glutamine in Peptide Function and Signaling

Glutamine residues in peptides and proteins play significant roles in their structure, function, and interactions.

-

Hydrogen Bonding: The side-chain amide of glutamine can act as both a hydrogen bond donor and acceptor, contributing to the formation of stable secondary and tertiary structures within peptides and proteins.

-

Protein Aggregation: Glutamine-rich sequences are known to be involved in protein aggregation, which is a hallmark of several neurodegenerative diseases.[3] The glutamine side chains can form extensive hydrogen bond networks, leading to the formation of stable, insoluble aggregates.[3]

-

Cell Signaling: Glutamine itself is a key signaling molecule. In the context of peptides, glutamine residues can be critical for receptor binding and activation. For example, glutamine-containing peptides can stimulate GLP-1 secretion from enteroendocrine L cells, which is important for glucose homeostasis.[8] This process involves G protein-coupled receptors and downstream signaling pathways that increase intracellular calcium and cAMP levels.[8] Furthermore, glutamine-rich peptides have been shown to regulate intestinal barrier function, potentially through the inhibition of the NF-κB signaling pathway.[9]

Glutamine-Induced GLP-1 Secretion Signaling Pathway

Caption: Simplified signaling pathway of glutamine-induced GLP-1 secretion.

This in-depth guide provides a foundational understanding of this compound for professionals in peptide synthesis. By understanding its properties and employing the detailed protocols and mitigation strategies for side reactions, researchers can confidently and efficiently incorporate glutamine into their target peptides for a wide range of applications in research and drug development.

References

- 1. peptide.com [peptide.com]

- 2. This compound 99 2650-64-8 [sigmaaldrich.com]

- 3. Dissecting the role of glutamine in seeding peptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Conservation of Glutamine-Rich Transactivation Function between Yeast and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mesalabs.com [mesalabs.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]

The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The carboxybenzyl (Z or Cbz) protecting group is a foundational amine-protecting group in peptide chemistry, integral to both historical and contemporary synthetic strategies. Introduced by Bergmann and Zervas in 1932, its utility lies in its stability under a range of conditions and its susceptibility to removal by specific, controlled methods.[1][2] This technical guide provides an in-depth analysis of the Z group's core functions, including its introduction, stability profile, and cleavage mechanisms. Detailed experimental protocols, quantitative data on its application, and mechanistic diagrams are presented to equip researchers with the practical knowledge required for its effective implementation in peptide synthesis.

Core Function and Principles

In peptide synthesis, the stepwise addition of amino acids necessitates the temporary masking of the α-amino group of one amino acid to prevent self-polymerization and ensure the formation of the correct peptide bond with the carboxyl group of another.[2] The Z group, a carbamate-type protecting group, serves this purpose effectively.[2] It is introduced by the reaction of an amino acid with benzyl (B1604629) chloroformate, typically under Schotten-Baumann conditions.[3]

The Z group is renowned for its stability towards weakly acidic and basic conditions, which allows for the selective removal of other protecting groups, such as the tert-butoxycarbonyl (Boc) group (acid-labile) or the 9-fluorenylmethoxycarbonyl (Fmoc) group (base-labile), without affecting the Z-protected amine.[1] This orthogonality is a cornerstone of complex peptide synthesis strategies.[4] The primary methods for Z group cleavage are catalytic hydrogenolysis and treatment with strong acids like hydrogen bromide in acetic acid.[2]

Quantitative Data on Z Group Application

The efficiency of both the introduction and cleavage of the Z group is critical for the overall yield and purity of the synthesized peptide. While yields are highly substrate-dependent, the following tables summarize representative quantitative data from the literature.

Table 1: Yields for the Introduction of the Z Group on Various Amino Acids

| Amino Acid | Reaction Conditions | Yield (%) | Reference |

| Glycine | Benzyl chloroformate, aq. NaOH, 0°C | 88 | [5] |

| Alanine | Benzyl chloroformate, aq. Na2CO3/NaHCO3 | >95 | [1] |

| Phenylalanine | Benzyl chloroformate, aq. Na2CO3/NaHCO3 | >95 | [1] |

| Proline | Benzyl chloroformate, aq. Na2CO3/NaHCO3 | >95 | [1] |

| Serine | Benzyl chloroformate, aq. Na2CO3/NaHCO3 | >95 | [1] |

Table 2: Comparative Yields for the Cleavage of the Z Group

| Peptide/Amino Acid Derivative | Cleavage Method | Reagents | Reaction Time | Yield (%) | Reference |

| Z-Alanine | Catalytic Hydrogenolysis | 10% Pd/C, H2 (1 atm), Methanol (B129727) | 16 h | >95 | [6] |

| Z-Phenylalanine | Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol | 1-3 h | >90 | [6] |

| Z-Ser(OBut)-OMe | Catalytic Transfer Hydrogenation | 10% Pd/C, Cyclohexene, 65°C | 0.25 h | 90 | [7] |

| Z-Phe-OH | Catalytic Transfer Hydrogenation | 10% Pd/C, 1,4-Cyclohexadiene, 25°C | 0.75 h | 99 | [7] |

| Z-protected peptide on MBHA-resin | Acidolysis | HBr/TFA, Pentamethylbenzene, Thioanisole | 90 min | High | [7] |

Experimental Protocols

Protocol for N-Protection of an Amino Acid with Benzyl Chloroformate (Z-Cl)

This protocol describes the protection of an amino acid using the Schotten-Baumann reaction.

Materials:

-

Amino acid (1.0 eq)

-

Benzyl chloroformate (Z-Cl) (1.1 - 1.2 eq)

-

Sodium carbonate or Sodium hydroxide (B78521) solution (e.g., 2 M)

-

Dioxane or Tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Hydrochloric acid (e.g., 2 M)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the amino acid in the aqueous sodium carbonate or sodium hydroxide solution in a flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.

-

While vigorously stirring, slowly and simultaneously add benzyl chloroformate and an equivalent amount of the base solution from separate dropping funnels over a period of 30-60 minutes, maintaining the temperature below 5 °C. The pH of the reaction mixture should be maintained at approximately 9-10.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours, allowing it to slowly warm to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate.

-

Carefully acidify the aqueous layer with cold hydrochloric acid to a pH of approximately 2, while cooling in an ice bath. The Z-protected amino acid will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum to yield the N-Z-protected amino acid.

Protocol for Z Group Cleavage by Catalytic Hydrogenolysis

This protocol details the removal of the Z group using catalytic hydrogenation.

Materials:

-

Z-protected peptide

-

Methanol or Ethanol (B145695)

-

Palladium on activated carbon (10% Pd/C)

-

Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)

-

Celite® or other filter aid

-

Rotary evaporator

Procedure:

-

Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

-

Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter pad with additional solvent to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected peptide.

Protocol for Z Group Cleavage by Acidolysis with HBr in Acetic Acid

This protocol describes the cleavage of the Z group under strong acidic conditions. Caution: HBr in acetic acid is highly corrosive and should be handled in a well-ventilated fume hood.

Materials:

-

Z-protected peptide

-

Hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH)

-

Anhydrous diethyl ether

-

Centrifuge and centrifuge tubes

-

Fume hood

Procedure:

-

Place the Z-protected peptide in a dry reaction vessel.

-

In a fume hood, add a solution of hydrogen bromide in acetic acid to the peptide.

-

Stir the mixture at room temperature for the required time (typically 30-90 minutes), monitoring the reaction by TLC or LC-MS.

-

Upon completion, precipitate the peptide hydrobromide salt by adding a large excess of cold, anhydrous diethyl ether.

-

Collect the precipitate by centrifugation, decant the supernatant, and wash the pellet several times with anhydrous diethyl ether to remove residual acid and byproducts.

-

Dry the resulting peptide hydrobromide salt under vacuum.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Z group introduction via Schotten-Baumann reaction.

Caption: Comparison of Z group cleavage by hydrogenolysis and acidolysis.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using a Z group.

Conclusion

The carboxybenzyl (Z) protecting group remains a valuable tool in the arsenal (B13267) of the peptide chemist. Its robust nature, coupled with well-defined methods for its removal, allows for its strategic use in both solution-phase and solid-phase peptide synthesis. While newer protecting groups have emerged, the Z group's reliability and extensive documentation ensure its continued relevance, particularly in the synthesis of complex peptide fragments and in orthogonal protection schemes. A thorough understanding of its application, as detailed in this guide, is essential for researchers aiming to leverage its advantages in the development of novel peptide-based therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Discovery and Historical Context of Z-Gln-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and biochemical research, the ability to synthesize peptides with defined sequences is of paramount importance. This technical guide delves into the discovery and historical context of N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH), a foundational building block in the art of peptide synthesis. The introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment, transforming peptide chemistry from a field of limited possibilities into a systematic and controlled science.[1][2][3] This document provides an in-depth look at the core chemistry, historical significance, and practical application of this compound, tailored for the modern researcher.

Historical Context: The Bergmann-Zervas Breakthrough

Prior to the 1930s, the synthesis of peptides was a formidable challenge, plagued by uncontrollable polymerization and the lack of a reliable method for selectively protecting the α-amino group of amino acids. The breakthrough came from the laboratory of Max Bergmann, a German-Jewish biochemist, and his collaborator Leonidas Zervas.[1][2][3] In their seminal 1932 paper published in "Berichte der deutschen chemischen Gesellschaft," they introduced the benzyloxycarbonyl (Cbz or Z) group, a novel protecting group for amines.[2]

The brilliance of the "carbobenzoxy" method lay in its simplicity and effectiveness. The Z-group could be introduced onto the amino group of an amino acid and was stable to the conditions required for peptide bond formation. Crucially, it could be readily removed under mild conditions by catalytic hydrogenation, liberating the free amine without damaging the newly formed peptide bond. This discovery opened the door to the stepwise and controlled synthesis of peptides of defined sequence for the first time.[1][2] this compound, as one of the fundamental protected amino acids, became an essential reagent in the synthesis of countless peptides for research and therapeutic development.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of N-α-benzyloxycarbonyl-L-glutamine. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₂O₅ | |

| Molecular Weight | 280.28 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 134-138 °C | |

| Optical Rotation ([α]²³⁄D) | -7.3° (c=2 in ethanol) | |

| CAS Number | 2650-64-8 |

Experimental Protocols: Synthesis of this compound

Objective: To synthesize N-α-benzyloxycarbonyl-L-glutamine (this compound) from L-glutamine.

Materials:

-

L-Glutamine

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of L-Glutamine: L-Glutamine is dissolved in an aqueous solution of sodium bicarbonate or sodium carbonate. The base serves to deprotonate the amino group, making it nucleophilic, and to neutralize the HCl byproduct formed during the reaction.

-

Acylation: The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring. The reaction is typically carried out in a biphasic system with an organic solvent like dioxane or THF to aid in the solubility of the benzyl chloroformate.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours at a low temperature and then warmed to room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

The reaction mixture is transferred to a separatory funnel, and the organic layer is removed (if a co-solvent was used).

-

The aqueous layer is washed with an organic solvent like ether or ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

The aqueous layer is then acidified to a low pH (typically pH 2) with dilute hydrochloric acid while being cooled in an ice bath. This protonates the carboxylate group, causing the this compound product to precipitate as a white solid.

-

-

Isolation and Purification:

-

The precipitated product is collected by vacuum filtration and washed with cold water.

-

The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or water, to yield pure this compound.

-

-

Drying and Characterization: The purified product is dried under vacuum. The final product can be characterized by its melting point, optical rotation, and spectroscopic methods (e.g., NMR, IR).

Role in Biological Systems and Drug Development

It is crucial to understand that this compound itself is not known to be a direct modulator of cellular signaling pathways. Its primary and historical significance lies in its role as a protected building block for the synthesis of peptides. L-glutamine, the parent amino acid, however, is a key player in numerous cellular processes and signaling pathways that are of great interest to drug development professionals.

L-glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, and is involved in pathways such as the mTOR (mammalian target of rapamycin) and c-Myc signaling cascades.[4][5][6][7][8][9][10][11][12][13]

-

mTOR Pathway: L-glutamine is essential for the activation of the mTORC1 complex, a master regulator of cell growth and proliferation.[4][6][7][12][13] Glutamine metabolism provides the necessary energy and building blocks for cell growth, and its presence is sensed by the mTOR pathway to permit anabolic processes.

-

c-Myc Pathway: The oncoprotein c-Myc promotes glutamine uptake and metabolism, creating a state of "glutamine addiction" in many cancer cells.[5][8][9][10][11] c-Myc upregulates the expression of glutamine transporters and enzymes involved in glutaminolysis.

The ability to synthesize peptides containing glutamine residues, enabled by this compound and other protected forms, allows researchers to create probes, inhibitors, and potential therapeutics that can modulate these and other glutamine-dependent pathways.

Conclusion

The development of the carbobenzoxy protecting group by Bergmann and Zervas, and by extension the synthesis of this compound, was a pivotal event in the history of chemical biology and drug discovery. It provided the first reliable tool for the controlled synthesis of peptides, enabling the exploration of their structure and function. While this compound is a synthetic tool rather than a biological effector, its parent molecule, L-glutamine, is at the heart of cellular metabolism and signaling. The ability to precisely incorporate glutamine into synthetic peptides remains a critical capability for researchers developing novel therapeutics that target a wide range of diseases, from cancer to metabolic disorders. This guide serves as a testament to the enduring legacy of this foundational discovery and its continued relevance in modern scientific endeavors.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - The role of glutamine in the regulation of mTOR signalling in pancreatic β-cells - University of Leicester - Figshare [figshare.le.ac.uk]

- 5. Glutamine signaling specifically activates c-Myc and Mcl-1 to facilitate cancer cell proliferation and survival [protein-cell.net]

- 6. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamine is a key regulator for amino acid-controlled cell growth through the mTOR signaling pathway in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Glutamine signaling specifically activates c-Myc and Mcl-1 to Facilitate cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mTORC1 senses glutamine and other amino acids through GCN2 | The EMBO Journal [link.springer.com]

- 13. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

Z-Protected Glutamine: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-α-benzyloxycarbonyl-L-glutamine (Z-Gln-OH), a derivative of the amino acid L-glutamine (B1671663), holds a significant, albeit primarily indirect, role in biological research and drug development. Its importance stems from its utility as a critical building block in the chemical synthesis of peptides and proteins. The benzyloxycarbonyl (Z or Cbz) protecting group on the alpha-amino function allows for precise, stepwise assembly of amino acid chains, preventing unwanted side reactions and enabling the creation of complex, biologically active peptides. While its direct biological activity is less explored, some evidence points to potential roles as an enzyme inhibitor and anti-ulcer agent. This guide provides an in-depth analysis of the core applications of this compound, focusing on its function in synthesis, and touches upon its nascent, direct biological roles.

The Core Role: A Linchpin in Peptide Synthesis

The primary biological significance of Z-protected glutamine lies in its application as a fundamental tool for the synthesis of peptides with therapeutic and research applications.[1][2]

Preventing Unwanted Reactions

In peptide synthesis, the reactive α-amino group of an amino acid must be temporarily blocked or "protected" to prevent it from reacting with the activated carboxyl group of another amino acid in an uncontrolled manner.[2][3] The benzyloxycarbonyl (Z) group serves as a robust and widely-used protecting group for the α-amino group of glutamine.[1][3][4] This protection is crucial for ensuring the specific, sequential addition of amino acids to build a peptide with a defined sequence.[4][5]

Enhancing Solubility and Stability

A significant challenge in peptide synthesis is the poor solubility of some amino acid derivatives in the organic solvents used for the coupling reactions.[6][7] Unprotected Fmoc-Gln-OH, for instance, exhibits very low solubility.[6][7] While side-chain protection is more commonly cited for improving solubility, the overall protected state of this compound contributes to better handling and reactivity in synthesis environments.[1][6][7] The stability conferred by the Z-group also prevents degradation of the glutamine molecule during the synthetic steps.[4]

The general workflow for utilizing this compound in solution-phase peptide synthesis is depicted below.

Caption: Workflow for this compound use in peptide synthesis.

Physicochemical and Handling Properties

The properties of this compound are well-defined, reflecting its use as a chemical reagent.

| Property | Value | Reference |

| CAS Number | 2650-64-8 | [8][9][10] |

| Molecular Formula | C13H16N2O5 | [8][9][10] |

| Molecular Weight | 280.28 g/mol | [8][9][10] |

| Appearance | Powder | [9] |

| Melting Point | 134-138 °C | [4][9] |

| Optical Activity | [α]23/D −7.3°, c = 2 in ethanol | [9] |

| Primary Application | Peptide Synthesis | [9] |

| Storage Temperature | -20°C | [3] |

Experimental Protocols: Application in Synthesis

The true biological significance of this compound is realized through the synthesis of biologically active peptides. Below are representative protocols for its use.

Synthesis of Z-Gly-L-Gln Dipeptide

This protocol outlines the synthesis of a protected dipeptide using Z-protected glycine (B1666218) and unprotected L-glutamine. A similar principle applies when this compound is the protected N-terminal amino acid.

Objective: To synthesize N-benzyloxycarbonyl-glycyl-L-glutamine (Z-Gly-L-Gln).

Methodology:

-

Activation of Z-Gly: Z-Glycine (Z-Gly) is reacted with N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a water-miscible solvent like dioxane or tetrahydrofuran. This reaction forms an active ester of Z-Gly.

-

Coupling with L-Glutamine: The activated Z-Gly ester is then reacted with unprotected L-glutamine in the presence of a weak base. This forms the dipeptide Z-Gly-L-Gln.

-

Purification: The product is purified from byproducts and unreacted reagents.

-

Deprotection (Optional): To yield the final Gly-Gln dipeptide, the Z-protecting group is removed. This is typically achieved through hydrogenolysis, using a palladium-carbon (Pd/C) catalyst in a water/alcohol mixture at room temperature for 1-3 hours. This method is highly efficient and results in minimal side reactions.[8]

Synthesis of a Protected Tripeptide for a SARS-CoV 3CL Protease Inhibitor

This protocol illustrates the use of Z-protected amino acids in the multi-step synthesis of a more complex peptide.

Objective: To synthesize a protected tripeptide (e.g., Cbz-L-Ala-L-Val-L-Leu) as an intermediate for a protease inhibitor.

Methodology:

-

Dipeptide Formation: A protected dipeptide (e.g., Z-Val-Leu) is first synthesized.

-

Deprotection: The Z-group is removed from the dipeptide via standard hydrogenation (e.g., H2 over 10% Pd/C in MeOH/water/acetic acid) to expose the N-terminal amine.

-

Coupling: The resulting dipeptide (H-Val-Leu-OH) is then coupled with the next N-protected amino acid, in this case, Cbz-L-Ala-OSu (an active ester of Z-protected alanine). The coupling is facilitated by reagents like HOBt and EDC·HCl in a solvent such as DMF.

-

Purification: The final protected tripeptide is purified, typically by recrystallization, to yield the desired product.[9]

Caption: A generalized workflow for tripeptide synthesis.

Direct Biological Significance: An Emerging Picture

While the primary role of this compound is as a synthetic intermediate, there is limited but intriguing evidence suggesting it may have direct biological activities.

Enzyme Inhibition and Anti-Ulcer Activity

N2-[(Phenylmethoxy)carbonyl]-L-glutamine has been cited for its use as an anti-ulcer agent.[4] Additionally, it has been identified as an inhibitor of Acetohydroxy Acid Synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[4] This inhibitory action suggests a potential for this compound and similar derivatives to be explored as leads for herbicides or antimicrobial agents. The broader class of protected amino acid derivatives is also being investigated for their potential as inhibitors of digestive enzymes for controlling metabolic disorders.[11]

A Note on Glutamine in Cell Culture

L-glutamine is an essential supplement in most mammalian cell culture media, serving as a key energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids.[12][13] However, L-glutamine is notoriously unstable in aqueous solution, degrading into pyroglutamate (B8496135) and ammonia (B1221849).[13][14][15] The accumulation of ammonia can be toxic to cells, inhibiting growth and affecting protein production.[14][16]

To overcome this instability, more stable dipeptides like L-alanyl-L-glutamine (GlutaMAX™) are often used as substitutes.[16][17] These dipeptides are taken up by cells and cleaved by intracellular peptidases to slowly release L-glutamine, providing a stable supply without the rapid ammonia buildup.[17] While this compound is not typically used for this purpose, its protected nature makes it chemically stable.[4] However, there is no evidence to suggest that mammalian cells possess enzymes capable of cleaving the benzyloxycarbonyl group to release free glutamine. Therefore, this compound cannot be considered a direct substitute for L-glutamine or stable dipeptides as a nutrient source in cell culture. Its biological significance remains tied to its use in synthesizing peptides that may then be studied in cell-based assays.

Signaling Pathways of Unprotected Glutamine

To understand the context of the peptides synthesized using this compound, it is crucial to recognize the signaling roles of L-glutamine itself, which these synthetic peptides might modulate. L-glutamine is a key signaling molecule, particularly in intestinal cells, where it is necessary for proliferation and the mitogenic response to growth factors.[18] It has been shown to protect against apoptosis by activating the PI3K/Akt signaling pathway.[19] Glutamine deprivation, conversely, can induce apoptosis and is linked to the activation of stress-related pathways like p38 MAPK and JNK.[20][21]

Caption: Glutamine's role in the PI3K/Akt survival pathway.

Conclusion and Future Outlook

The biological significance of Z-protected glutamine is firmly established in its role as an indispensable tool for chemical biology and drug discovery. Its ability to facilitate the synthesis of complex peptides allows researchers to create novel therapeutics, enzyme inhibitors, and research probes. While the direct biological activity of this compound is not its primary feature, the reported instances of enzyme inhibition and anti-ulcer activity warrant further investigation. Future research could explore the potential of the Z-group not merely as a protecting element, but as a moiety that could confer specific biological activities, potentially leading to the development of novel Z-protected amino acid-based prodrugs or inhibitors. However, for now, its main contribution to the biological sciences remains as a foundational element in the art of peptide synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. 6610-42-0 CAS MSDS (Z-GLN-GLY-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N-Carbobenzyloxy-L-glutamine | 2650-64-8 [chemicalbook.com]

- 5. CAS 6610-42-0: Benzyloxycarbonyl-L-glutaminylglycine [cymitquimica.com]

- 6. Controlling enzyme inhibition using an expanded set of genetically encoded amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Clinical and Forensic Toxicology of Z-drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 13. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]

- 14. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glutamine signaling in intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]